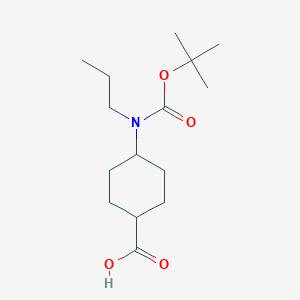![molecular formula C11H12ClNO2 B12083074 (R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol is a chiral compound featuring an isoxazole ring substituted with a chlorophenyl group and an ethanol moiety. Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Synthetic Routes and Reaction Conditions:
Cycloisomerization of α,β-acetylenic oximes: This method involves the use of gold(III) chloride as a catalyst to cycloisomerize α,β-acetylenic oximes, leading to substituted isoxazoles under moderate reaction conditions.
Intramolecular Cyclization: Propargylamines can be oxidized to oximes, followed by copper(I) chloride-mediated intramolecular cyclization to produce isoxazoles.
Cycloaddition Reactions: Copper(I) acetylides can react with azides and nitrile oxides to form isoxazoles.
Industrial Production Methods:
Metal-Free Synthetic Routes: Recent advancements have focused on developing eco-friendly, metal-free synthetic routes for isoxazoles.
Types of Reactions:
Oxidation: Isoxazole derivatives can undergo oxidation reactions, often leading to the formation of oxazoles.
Reduction: Reduction of isoxazole rings can yield various reduced forms, depending on the specific conditions and reagents used.
Substitution: Isoxazoles can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxazoles: Formed through oxidation of isoxazoles.
Reduced Isoxazoles: Various reduced forms depending on the reaction conditions.
Chemistry:
- Isoxazole derivatives are used as building blocks in organic synthesis due to their versatile reactivity.
Biology:
- Isoxazole compounds have shown potential as enzyme inhibitors and receptor modulators.
Medicine:
- Isoxazole derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry:
- Isoxazoles are used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
5-(3-Chlorophenyl)isoxazole: Similar structure but lacks the ethanol moiety.
Isoxazole: The parent compound without the chlorophenyl and ethanol substitutions.
Uniqueness:
- The presence of the chiral center and the specific substitutions in ®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol confer unique biological activities and reactivity compared to other isoxazole derivatives.
Eigenschaften
Molekularformel |
C11H12ClNO2 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
1-[4-(2-chlorocyclohexa-1,3-dien-1-yl)-1,2-oxazol-3-yl]ethanol |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)11-9(6-15-13-11)8-4-2-3-5-10(8)12/h3,5-7,14H,2,4H2,1H3 |
InChI-Schlüssel |
ZUULASBPMRNYMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NOC=C1C2=C(C=CCC2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


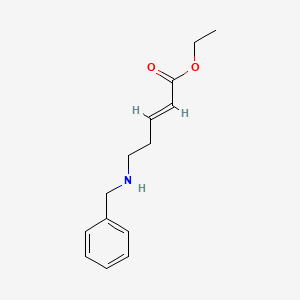
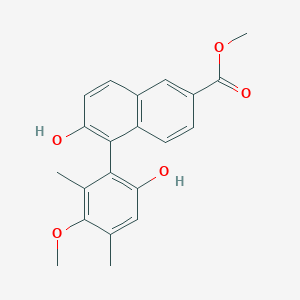
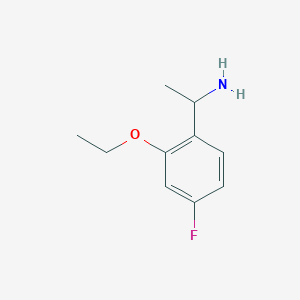

![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
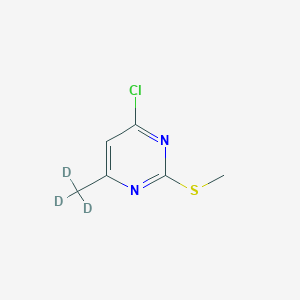
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
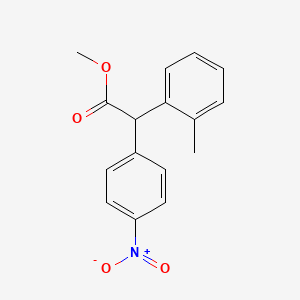

![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)


